![molecular formula C19H19N5O2S B2833590 1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea CAS No. 402945-07-7](/img/structure/B2833590.png)
1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
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Overview
Description
1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a compound that has been synthesized and characterized in various studies . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound has been used in research and is not intended for human or veterinary use.
Synthesis Analysis
The compound, also referred to as N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide or 4-AAPT, is synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, 4-aminoantipyrine, a key reactant in the synthesis of this compound, has been the building block for synthesizing different heterocyclic and bioactive compounds . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .Scientific Research Applications
Synthesis and Characterization
The compound “1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea” is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound is then characterized by single crystal XRD analysis .
Structural Chemistry
The various intermolecular interactions stabilize the supramolecular assembly of this compound, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis is performed to probe these intermolecular interactions in detail .
Interaction Energy Calculations
Interaction energy calculations are conducted to find the type of interaction energy prominent in stabilizing the supramolecular assembly .
Quantum Parameters Investigation
The quantum parameters of the prepared compound are investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results reveal quite similarities between the experimental and theoretical calculations .
Molecular Orbital Analysis
The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .
Docking with Ampicillin-CTX-M-15
The prepared compound is docked with Ampicillin-CTX-M-15 . The results show good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
Mechanism of Action
properties
IUPAC Name |
1-benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-16(18(26)24(23(13)2)15-11-7-4-8-12-15)20-19(27)22-21-17(25)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,25)(H2,20,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIPLCOPNQNQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
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